molecular formula C15H14BrN3O3S B2642101 1-(5-bromo-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole CAS No. 2415491-67-5

1-(5-bromo-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole

Cat. No.: B2642101
CAS No.: 2415491-67-5
M. Wt: 396.26
InChI Key: VLUWWFMYDSTLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-bromo-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a benzotriazole ring substituted with a 5-bromo-2-ethoxybenzenesulfonyl group and a methyl group. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-(5-bromo-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves multiple steps, starting with the preparation of the key intermediate, 5-bromo-2-ethoxybenzenesulfonyl chloride. This intermediate can be synthesized by reacting 5-bromo-2-ethoxybenzenesulfonyl chloride with appropriate reagents under controlled conditions . The final step involves the reaction of this intermediate with 5-methyl-1H-1,2,3-benzotriazole under suitable conditions to yield the desired compound.

Chemical Reactions Analysis

1-(5-bromo-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Coupling Reactions: The benzotriazole ring can participate in coupling reactions with other aromatic compounds, forming new C-C bonds.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed from these reactions depend on the specific conditions and reagents employed .

Scientific Research Applications

1-(5-bromo-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-bromo-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-bromo-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O3S/c1-3-22-14-7-5-11(16)9-15(14)23(20,21)19-13-6-4-10(2)8-12(13)17-18-19/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUWWFMYDSTLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2C3=C(C=C(C=C3)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.